Pharmaceutical Impurity Identity: Multi-Drug Applicability vs. Single-API Reference Standards
Acetamide, N-[4-(1-oxopropyl)phenyl]- is commercially procured and analytically certified as a dual-identity pharmaceutical impurity reference standard, specifically designated as Levosimendan Impurity 45 and Granisetron Impurity 3 HCl [1]. This dual applicability across two distinct drug substances (Levosimendan, a calcium sensitizer for acute heart failure; Granisetron, a 5-HT3 antagonist antiemetic) is a documented procurement differentiator . The compound is supplied under ISO17034 accreditation with purity >95% and includes full analytical characterization data (NMR, MS, HPLC, IR, UV) for regulatory submission support [1].
| Evidence Dimension | Number of distinct drug substance impurity applications per reference standard lot |
|---|---|
| Target Compound Data | 2 distinct drug substance applications (Levosimendan Impurity 45; Granisetron Impurity 3 HCl) |
| Comparator Or Baseline | Typical single-API impurity reference standards: 1 drug substance application |
| Quantified Difference | 100% greater application coverage per procurement unit |
| Conditions | Commercial pharmaceutical impurity reference standard catalog specifications |
Why This Matters
Procurement efficiency: a single lot serves quality control needs for two separate drug programs, reducing vendor qualification burden and inventory complexity.
- [1] CATO Research Chemicals. Levosimendan Impurity 45 (CAS 16960-49-9) ISO17034 Certified Reference Standard, Purity >95%, 25mg. View Source
